Receptor Selectivity: Sivopixant vs. Gefapixant - P2X3 Homotrimer vs. P2X2/3 Heterotrimer
Sivopixant demonstrates a 262-fold selectivity for the P2X3 homotrimer (IC50 = 4.2 nM) over the P2X2/3 heterotrimer (IC50 = 1100 nM) [1]. In contrast, gefapixant exhibits lower selectivity, with reported IC50 values of ~30 nM for P2X3 and ~100-250 nM for P2X2/3, resulting in a selectivity window of only ~3-8 fold [2]. This higher selectivity of Sivopixant is mechanistically linked to a reduced incidence of taste disturbance in clinical trials [3].
| Evidence Dimension | P2X3 vs. P2X2/3 selectivity ratio |
|---|---|
| Target Compound Data | P2X3 IC50 = 4.2 nM; P2X2/3 IC50 = 1100 nM; Ratio = 262 |
| Comparator Or Baseline | Gefapixant: P2X3 IC50 ~30 nM; P2X2/3 IC50 ~100-250 nM; Ratio ~3-8 |
| Quantified Difference | Sivopixant selectivity ratio is approximately 30-80 times higher than gefapixant |
| Conditions | In vitro recombinant human P2X3 and P2X2/3 receptors |
Why This Matters
Higher selectivity translates directly to a lower incidence of taste disturbance, a key differentiator for patient tolerability and procurement decisions in chronic cough research.
- [1] Kai H, et al. Discovery of clinical candidate Sivopixant (S-600918): Lead optimization of dioxotriazine derivatives as selective P2X3 receptor antagonists. Bioorg Med Chem Lett. 2021;52:128384. View Source
- [2] Wang DP, et al. Druggable site near the upper vestibule determines the high affinity and P2X3 homotrimer selectivity of sivopixant/S-600918 and its analogue DDTPA. Br J Pharmacol. 2024;181(8):1203-1220. View Source
- [3] Niimi A, et al. Randomised trial of the P2X3 receptor antagonist sivopixant for refractory chronic cough. Eur Respir J. 2022;59(6):2100725. View Source
